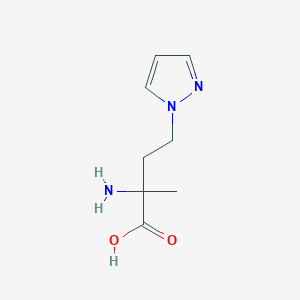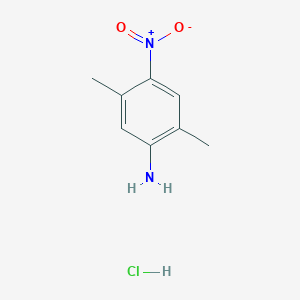
2,5-Dimethyl-4-nitroaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-4-nitroaniline hydrochloride is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of two methyl groups and a nitro group attached to an aniline ring, with the hydrochloride salt form enhancing its solubility in water
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4-nitroaniline hydrochloride typically involves the nitration of 2,5-dimethylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The resulting nitro compound is then treated with hydrochloric acid to form the hydrochloride salt, which is subsequently purified through recrystallization or other suitable methods .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dimethyl-4-nitroaniline hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Iron filings and hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Reduction: 2,5-Dimethyl-4-phenylenediamine.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-4-nitroaniline hydrochloride has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-4-nitroaniline hydrochloride primarily involves its ability to participate in redox reactions and interact with nucleophiles and electrophiles. The nitro group can undergo reduction to form an amino group, which can further react with various electrophiles. The compound’s interactions with molecular targets and pathways depend on the specific application and the nature of the chemical reactions it undergoes .
Comparación Con Compuestos Similares
2,4-Dimethyl-6-nitroaniline: Similar structure but different positioning of the nitro group.
2,5-Dimethyl-3-nitroaniline: Similar structure with the nitro group at a different position.
4-Nitroaniline: Lacks the methyl groups but contains the nitro group on the aniline ring.
Uniqueness: 2,5-Dimethyl-4-nitroaniline hydrochloride is unique due to the specific positioning of the methyl and nitro groups, which influence its chemical reactivity and physical properties. This unique structure allows for selective reactions and applications that may not be possible with other similar compounds .
Propiedades
Fórmula molecular |
C8H11ClN2O2 |
|---|---|
Peso molecular |
202.64 g/mol |
Nombre IUPAC |
2,5-dimethyl-4-nitroaniline;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-5-4-8(10(11)12)6(2)3-7(5)9;/h3-4H,9H2,1-2H3;1H |
Clave InChI |
AKPRGBHBSMJLQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1[N+](=O)[O-])C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



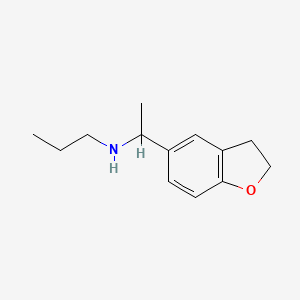
![3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13626737.png)
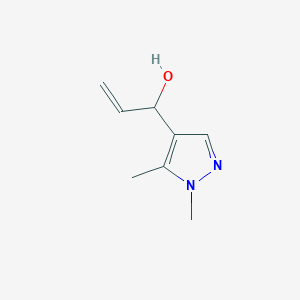

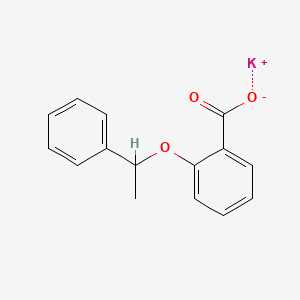
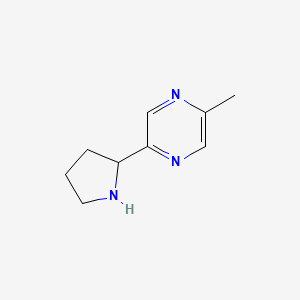
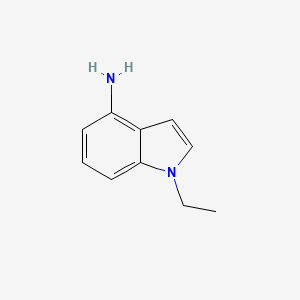
![7,7-Dimethyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13626760.png)
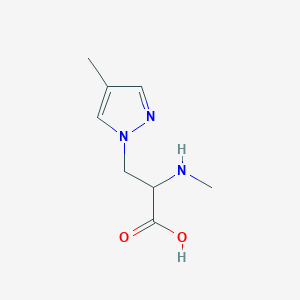
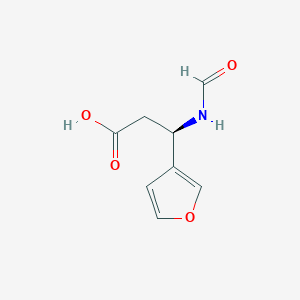
![8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13626794.png)
